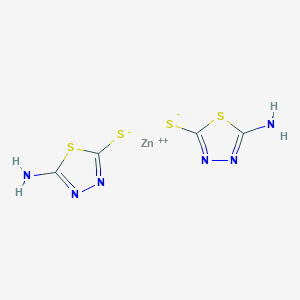
Zinc Thiozole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc thiozole can be synthesized through various methods. One common approach involves the reaction of thiourea with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . Another method includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The compound is often dissolved in dimethyl sulfoxide (DMSO) to enhance its solubility and efficacy .
Chemical Reactions Analysis
Types of Reactions: Zinc thiozole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
Zinc thiozole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc thiozole involves its interaction with cellular components. For instance, it binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it enhances cell division and alters cell wall integrity in bacteria, contributing to its antibacterial properties .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Oxazole: Contains a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness of Zinc Thiozole: this compound is unique due to its broad-spectrum antibacterial activity and its ability to dissolve in DMSO, which enhances its efficacy compared to other thiazole derivatives .
Properties
CAS No. |
3234-62-6 |
|---|---|
Molecular Formula |
C4H4N6S4Zn |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/2C2H3N3S2.Zn/c2*3-1-4-5-2(6)7-1;/h2*(H2,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
MMKVLOBTZLRJOE-UHFFFAOYSA-L |
Canonical SMILES |
C1(=NN=C(S1)[S-])N.C1(=NN=C(S1)[S-])N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















